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Compound of Interest

Compound Name: 4-Methylazocan-4-ol

Cat. No.: B15227202

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, and MS) for 4-
Methylazocan-4-ol did not yield any specific results for this compound. The following guide is
a theoretical prediction of its spectroscopic characteristics based on the analysis of its
functional groups and general principles of spectroscopy for analogous structures, such as
cyclic amines and tertiary alcohols.

This technical guide provides a predicted spectroscopic profile of 4-Methylazocan-4-ol for
researchers, scientists, and professionals in drug development. The data presented is
theoretical and intended to serve as a reference for the identification and characterization of
this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-Methylazocan-4-
ol.

Table 1: Predicted *H NMR Spectroscopic Data for 4-
Methylazocan-4-ol

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15227202?utm_src=pdf-interest
https://www.benchchem.com/product/b15227202?utm_src=pdf-body
https://www.benchchem.com/product/b15227202?utm_src=pdf-body
https://www.benchchem.com/product/b15227202?utm_src=pdf-body
https://www.benchchem.com/product/b15227202?utm_src=pdf-body
https://www.benchchem.com/product/b15227202?utm_src=pdf-body
https://www.benchchem.com/product/b15227202?utm_src=pdf-body
https://www.benchchem.com/product/b15227202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15227202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~1.1-1.3 Singlet 3H -CHs
. -CH:- (C5, C6, C7,
~1.4-1.8 Multiplet 8H
C8)
~25-2.8 Multiplet 4H -N-CH2- (C2, C8)
Variable (Broad) Singlet 1H -OH

Note: The chemical shifts are predicted for a standard solvent like CDCls. The broadness and

position of the -OH signal are highly dependent on concentration and solvent.

Table 2: Predicted **C NMR Spectroscopic Data for 4-

Methylazocan-4-ol

Chemical Shift (8) ppm Assighment
~25-30 -CHs

~25 - 40 -CH2- (C5, C6, C7)
~50 - 60 -N-CH2- (C2, C8)
~70-75 >C-OH (C4)

Table 3: Predicted IR Spectroscopic Data for 4-

Methylazocan-4-ol

Wavenumber (cm~?) Intensity Assignment

3600 - 3200 Broad, Medium O-H stretch (alcohol)

2950 - 2850 Strong C-H stretch (alkane)

1470 - 1430 Medium C-H bend (alkane)

1150 - 1050 Strong C-O stretch (tertiary alcohol)
1100 - 1000 Medium C-N stretch (amine)
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Table 4: Predicted Mass Spectrometry (MS)

m/z Proposed Fragment
[M]+ Molecular lon

[M-15]+ Loss of -CHs

[M-18]+ Loss of H20

Fragments resulting from cleavage adjacent to
o-cleavage fragments )
the nitrogen atom.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data.
Specific parameters would need to be optimized for 4-Methylazocan-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

o For 'H NMR, a standard pulse sequence with a sufficient number of scans to obtain a
good signal-to-noise ratio is used.

o For 3C NMR, a proton-decoupled pulse sequence is typically employed.

» Data Processing: Process the raw data using appropriate software by applying Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:
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o Neat (Liquid): Place a drop of the liquid sample between two KBr or NaCl plates.

o Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and
press into a thin, transparent pellet.

o ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR)
accessory.

o Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of
4000-400 cm~1. A background spectrum is recorded first and automatically subtracted from
the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable ionization method, such as Electron lonization (EIl) or Electrospray lonization
(ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be
used.

o Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the
ions.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of the spectroscopic techniques in chemical characterization.
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General Workflow for Spectroscopic Analysis of a Novel Compound
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Workflow for Spectroscopic Analysis
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Logical Relationships in Spectroscopic Characterization

4-Methylazocan-4-ol

provides info on / provides infoNentifies determines

H NMR: . Functional Groups: Molecular Formula & Fragmentation:
- Number of signals 13C NMR: - O-H (alcohol) - Molecular Weight
- Chemical shift - Number of signals - C-H (alkane) - Fragmentation Pattern
- Integration - Chemical shift - C-O (alcohol) - Loss of functional groups
- Multiplicity - C-N (amine)
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Spectroscopic Data Relationships

To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylazocan-4-ol: A
Theoretical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15227202#spectroscopic-data-for-4-methylazocan-4-
ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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